3-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide
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Overview
Description
3-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide typically involves multi-step organic reactions. The process often starts with the preparation of the thiophen-2-ylmethylamine, which is then reacted with 4-formylbenzoic acid to form an intermediate. This intermediate undergoes further reactions, including chlorination and amide formation, to yield the final product. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-chloro-N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide: Contains a furan ring instead of a thiophene ring, which can influence its chemical properties and applications.
Uniqueness
3-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is unique due to the presence of both the chlorine atom and the thiophene ring. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c21-16-4-1-3-15(12-16)20(25)23-17-8-6-14(7-9-17)11-19(24)22-13-18-5-2-10-26-18/h1-10,12H,11,13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECWKZYYJDRUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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